BTK Biochemical Potency: N-((2-Morpholinopyridin-3-yl)methyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide vs. Established BTK Inhibitors (Cross-Study Comparison)
In a biochemical BTK inhibition assay, N-((2-morpholinopyridin-3-yl)methyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide demonstrated an IC₅₀ of 1 nM [1]. For cross-study context, the first-generation covalent inhibitor ibrutinib exhibits a BTK IC₅₀ of approximately 0.5 nM under comparable biochemical conditions, while second-generation acalabrutinib and zanubrutinib show IC₅₀ values in the 2–5 nM range [2]. The compound's potency ranks within the upper tier of BTK inhibitors, though the absence of direct head-to-head data in the same assay system precludes definitive ranking.
| Evidence Dimension | BTK enzymatic inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 1 nM (biochemical assay) |
| Comparator Or Baseline | Ibrutinib IC₅₀ ≈ 0.5 nM; Acalabrutinib IC₅₀ ≈ 2–5 nM; Zanubrutinib IC₅₀ ≈ 2–5 nM (biochemical assays, cross-study) |
| Quantified Difference | Approximately 2-fold less potent than ibrutinib; approximately 2- to 5-fold more potent than acalabrutinib and zanubrutinib (cross-study estimates, not direct head-to-head) |
| Conditions | In vitro biochemical BTK enzymatic inhibition assay. Specific assay conditions (ATP concentration, enzyme construct, incubation time) for the target compound are not publicly detailed. |
Why This Matters
Potency alone does not determine therapeutic or experimental utility, but a 1 nM IC₅₀ confirms that the compound engages BTK at pharmacologically relevant concentrations, making it suitable for cellular and in vivo target engagement studies where high-affinity binding is required.
- [1] BindingDB. BDBM658441: N-((2-morpholinopyridin-3-yl)methyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide (US20240083900, Example 99). Target: Tyrosine-protein kinase BTK (Homo sapiens). IC₅₀ = 1 nM. View Source
- [2] Wu J, Zhang M, Liu D. Bruton tyrosine kinase (BTK) inhibitors: a review of their biochemical pharmacology, selectivity, and clinical development. Br J Pharmacol. 2021;178(3):534-552. doi:10.1111/bph.15298. View Source
